![molecular formula C19H14ClNO4 B2722039 7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850190-57-7](/img/structure/B2722039.png)

7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

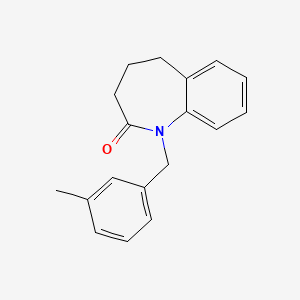

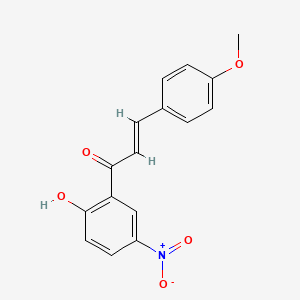

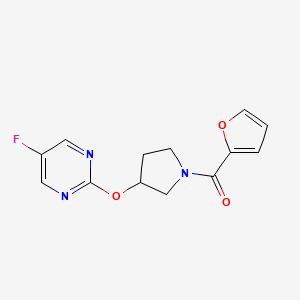

The compound “7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole. It is less basic than pyridine, and less nucleophilic than furan. Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It contains a pyrrole ring, which is a five-membered aromatic heterocycle. The presence of the methoxyphenyl and dihydrochromeno groups would add further complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the conditions and reagents used. The presence of the pyrrole ring, chloro group, and methoxyphenyl group could all potentially participate in reactions .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

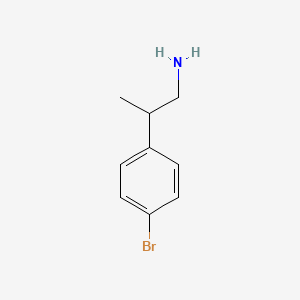

The compound’s unique structure and functional groups make it valuable in organic synthesis. Specifically:

- Protodeboronation : Recent research has explored catalytic protodeboronation of alkyl boronic esters using a radical approach. This method allows for the removal of the boron moiety, which is essential for synthetic applications .

- Hydromethylation of Alkenes : The protodeboronation sequence, when paired with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

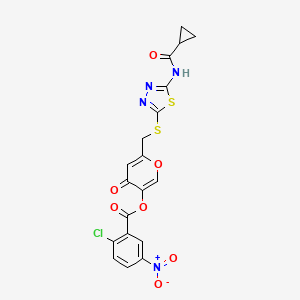

Pyrrole Derivatives

Pyrroles are versatile heterocyclic compounds with diverse applications. This compound’s pyrrole moiety opens up possibilities in:

- Medicinal Chemistry : N-substituted pyrroles have been synthesized under mild conditions and may find use in drug development .

Quinoline Derivatives

The compound’s chromeno[2,3-c]pyrrole scaffold can be modified to yield quinoline derivatives. These derivatives have been explored for their:

- Antimicrobial Activity : Some pyrazole-containing quinolines, obtained through cyclization, have been screened for antimicrobial properties .

Chromene Derivatives

The chromene core offers additional opportunities:

Direcciones Futuras

Propiedades

IUPAC Name |

7-chloro-1-(4-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO4/c1-21-16(10-3-6-12(24-2)7-4-10)15-17(22)13-9-11(20)5-8-14(13)25-18(15)19(21)23/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAWPAILYIBTDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)

![N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721958.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)

![6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt](/img/structure/B2721962.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2721964.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2721965.png)

![(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2721968.png)

![Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2721978.png)